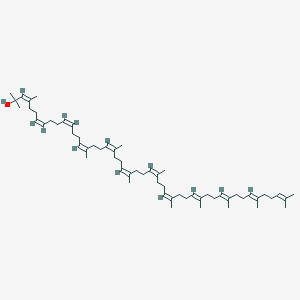

Dodecaprenol

Description

Properties

IUPAC Name |

(3Z,7Z,11Z,15Z,19Z,23Z,27Z,31Z,35E,39E,43E)-2,4,16,20,24,28,32,36,40,44,48-undecamethylnonatetraconta-3,7,11,15,19,23,27,31,35,39,43,47-dodecaen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H98O/c1-50(2)31-23-34-52(4)36-25-38-54(6)40-27-42-56(8)44-29-46-58(10)48-30-47-57(9)45-28-43-55(7)41-26-39-53(5)37-24-35-51(3)32-21-19-17-15-14-16-18-20-22-33-59(11)49-60(12,13)61/h15,17-18,20,31-32,36-37,40-41,44-45,48-49,61H,14,16,19,21-30,33-35,38-39,42-43,46-47H2,1-13H3/b17-15-,20-18-,51-32-,52-36+,53-37-,54-40+,55-41-,56-44+,57-45-,58-48-,59-49- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSIOIMLBRGXFL-ASCURYJYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC=CCCC=CCCC(=CC(C)(C)O)C)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C=C\CC/C=C\CC/C(=C\C(C)(C)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H98O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72690-19-8 | |

| Record name | Dodecaprenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072690198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biological Function of Dodecaprenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaprenol, a member of the polyprenol family of long-chain isoprenoid alcohols, plays a pivotal, yet often generalized, role in fundamental biological processes across different domains of life. In its phosphorylated form, dodecaprenyl phosphate (B84403), it functions as a crucial lipid carrier for glycan moieties, facilitating their transport across cellular membranes for the biosynthesis of glycoproteins and other essential glycoconjugates. This technical guide provides a comprehensive overview of the biological function of this compound, with a particular focus on its role in N-linked glycosylation. Due to a scarcity of research focusing specifically on this compound, this guide draws upon the extensive literature available for the closely related and functionally analogous dolichols. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows involving these vital lipid carriers.

Introduction: The Role of Polyprenol Phosphates as Glycan Carriers

Polyisoprenoid alcohols, such as this compound and the more extensively studied dolichols, are essential components of cellular membranes.[1] Their primary recognized biological function is to act as lipid carriers for activated sugar residues in the form of polyprenyl phosphate sugars.[1] These molecules are integral to various glycosylation pathways, including N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1]

The core function of dodecaprenyl phosphate is to provide a hydrophobic anchor that facilitates the assembly of oligosaccharide chains on the cytosolic face of the endoplasmic reticulum (in eukaryotes) or the plasma membrane (in archaea). The lipid-linked oligosaccharide is then translocated across the membrane into the lumen of the endoplasmic reticulum or to the extracellular space, where the glycan is transferred to a target protein.[2] This process is fundamental for the correct folding, stability, and function of a vast number of proteins.

This compound in N-Linked Glycosylation

N-linked glycosylation is a major post-translational modification of proteins, crucial for a wide range of cellular processes. The canonical pathway involves the en bloc transfer of a pre-assembled oligosaccharide from a lipid carrier to an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a nascent polypeptide chain.[2] While dolichol is the well-established lipid carrier in eukaryotes, polyprenols like this compound are believed to perform an analogous function, particularly in some archaea.[3]

The biosynthesis of the dolichol-linked oligosaccharide precursor begins on the cytoplasmic face of the endoplasmic reticulum with the transfer of N-acetylglucosamine (GlcNAc) and mannose residues from nucleotide sugars (UDP-GlcNAc and GDP-mannose) to dolichyl phosphate.[4] The resulting intermediate is then flipped across the membrane into the ER lumen, where further mannose and glucose residues are added from dolichol-phosphate-mannose and dolichol-phosphate-glucose donors.[4] The final oligosaccharide is then transferred to the target protein by the oligosaccharyltransferase (OST) complex.[5]

Quantitative Data

Quantitative data specifically for this compound and its interacting enzymes are limited in the scientific literature. The following tables summarize available kinetic data for closely related polyprenyl diphosphate (B83284) synthases and dolichol-phosphate-mannose synthases, which are expected to have similar properties to their this compound-utilizing counterparts.

Table 1: Kinetic Parameters of Decaprenyl Diphosphate Synthase from Mycobacterium tuberculosis

| Substrate | Km (µM) |

| Geranyl diphosphate (GPP) | 490 |

| Neryl diphosphate (NPP) | 29 |

| ω,E,E-Farnesyl diphosphate (ω,E,E-FPP) | 84 |

| ω,E,Z-Farnesyl diphosphate (ω,E,Z-FPP) | 290 |

| ω,E,E,E-Geranylgeranyl diphosphate (ω,E,E,E-GGPP) | 40 |

| Isopentenyl diphosphate (IPP) | 89 |

Data from Kaur et al. (2004). The catalytic efficiency was highest with ω,E,Z-farnesyl diphosphate, suggesting it is the natural substrate in vivo.[1]

Table 2: Kinetic Parameters of Dolichol-Phosphate-Mannose Synthase

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Thermoplasma acidophilum | Dolichyl phosphate | 2.6 | Not Reported |

| Rat Liver | GDP-mannose | 0.69 | Not Reported |

| Rat Liver | Dolichyl phosphate | 0.3 | Not Reported |

Data from Schutzbach (1985) and Chen & Lehrman (1995). It is important to note that these values are for dolichyl phosphate, a related but distinct molecule from dodecaprenyl phosphate.

Experimental Protocols

The following protocols are adapted from established methods for studying polyprenol-related enzymes and pathways. They provide a framework for investigating the biological function of this compound.

Assay for Dodecaprenyl-Phosphate-Mannose Synthase Activity

This protocol is adapted from methods used for dolichol-phosphate-mannose synthase.[6]

Objective: To measure the transfer of mannose from GDP-mannose to dodecaprenyl phosphate.

Materials:

-

Microsomal membrane fraction or purified enzyme preparation

-

Dodecaprenyl phosphate (exogenous acceptor)

-

GDP-[14C]mannose (radiolabeled sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 5 mM DTT)

-

Stop solution (e.g., 10% trichloroacetic acid, TCA)

-

Scintillation cocktail and counter

-

Glass fiber filters

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a known amount of microsomal protein or purified enzyme, and dodecaprenyl phosphate.

-

Initiate the reaction by adding GDP-[14C]mannose.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding ice-cold stop solution.

-

Precipitate the macromolecules by incubating on ice for 10 minutes.

-

Filter the mixture through glass fiber filters and wash the filters extensively with cold stop solution to remove unincorporated GDP-[14C]mannose.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in pmol of mannose transferred per minute per mg of protein).

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantification of this compound in biological samples.

Objective: To extract and quantify this compound from cells or tissues.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal standard (e.g., a commercially available polyprenol of different chain length)

-

Organic solvents (e.g., chloroform, methanol, isopropanol)

-

LC-MS system equipped with a C18 or similar reversed-phase column

Procedure:

-

Lipid Extraction:

-

Homogenize the biological sample in a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v).

-

Add the internal standard at a known concentration.

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Sample Preparation for LC-MS:

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol).

-

Filter the sample to remove any particulate matter.

-

-

LC-MS Analysis:

-

Inject the sample onto the LC-MS system.

-

Separate the lipids using a reversed-phase gradient.

-

Detect this compound and the internal standard using an appropriate mass spectrometry method (e.g., selected ion monitoring, SIM, or multiple reaction monitoring, MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

This compound in Archaea

In Archaea, dolichols and other polyprenols serve as the lipid carriers for N-linked glycosylation, a process crucial for the stability and function of their S-layer proteins.[3][7] The N-glycosylation pathway in archaea shares similarities with the eukaryotic pathway but also possesses unique features.[8] The lipid carrier is typically a dolichol phosphate, and the oligosaccharide is assembled on this carrier before being transferred to the target protein.[8] The specific length of the polyprenol carrier can vary between different archaeal species. For instance, Sulfolobus acidocaldarius has been shown to contain dolichols with shorter chain lengths.[9]

Conclusion and Future Directions

This compound, through its phosphorylated derivative, is a key player in the universal biological process of glycosylation. Its function as a lipid carrier for glycans is essential for the proper synthesis and function of a multitude of glycoproteins. While the general principles of its role are understood through the study of related polyprenols like dolichol, a significant gap exists in the literature regarding this compound-specific quantitative data and detailed experimental protocols. Future research should focus on the characterization of enzymes that specifically utilize this compound, the determination of its cellular concentrations, and the development of optimized protocols for its study. Such research will not only enhance our fundamental understanding of glycosylation but also may open new avenues for drug development, particularly in targeting pathogens where unique polyprenol-dependent pathways are essential for viability.

References

- 1. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-glycosylation in Archaea - Expanding the process, components and roles of a universal post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. FIGURE 9.3. [Synthesis of Dolichol-P-P-GlcNAc2Man9Glc3. Dolichol (red...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Linked Glycosylation in Archaea: a Structural, Functional, and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The thermoacidophilic archaeon Sulfolobus acidocaldarius contains an unsually short, highly reduced dolichol phosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dodecaprenol Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dodecaprenol biosynthesis pathway in bacteria, with a focus on the core enzymatic processes, experimental methodologies, and quantitative data. This compound, a C60 isoprenoid, plays a crucial role in the biosynthesis of various cell wall components in certain bacteria. Understanding its synthesis is pivotal for the development of novel antimicrobial agents.

The Core Pathway: Beyond Undecaprenol Synthesis

In bacteria, the biosynthesis of long-chain polyprenyl pyrophosphates is primarily catalyzed by cis-prenyltransferases. The most well-characterized of these is Undecaprenyl Pyrophosphate Synthase (UppS), which is essential for the synthesis of undecaprenyl pyrophosphate (UPP, C55-PP). UPP is the lipid carrier required for the transport of peptidoglycan precursors across the cell membrane[1][2][3].

The canonical reaction catalyzed by UppS involves the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP, C15) to produce UPP[1][2]. However, research has demonstrated that the substrate specificity of UppS is not absolute. When provided with geranylgeranyl pyrophosphate (GGPP, C20) as an alternative allylic substrate, Escherichia coli UppS can catalyze the condensation of eight IPP molecules to synthesize dodecaprenyl pyrophosphate (C60-PP) . This highlights a key pathway for this compound biosynthesis in bacteria.

The fundamental reaction for this compound pyrophosphate synthesis is as follows:

Geranylgeranyl pyrophosphate (GGPP) + 8 Isopentenyl pyrophosphate (IPP) → Dodecaprenyl pyrophosphate (C60-PP) + 8 Pyrophosphate (PPi)

The enzyme responsible for this reaction is a cis-prenyltransferase, with UppS being a prime example of an enzyme capable of this synthesis. The product, dodecaprenyl pyrophosphate, can then be dephosphorylated to yield this compound.

Regulation of Product Chain Length

The final chain length of the polyprenyl pyrophosphate product is a critical, regulated aspect of cis-prenyltransferase activity. Studies involving site-directed mutagenesis of UppS have revealed that specific amino acid residues within the enzyme's active site play a crucial role in determining the ultimate product chain length. These residues are typically located within the hydrophobic tunnel of the enzyme where the growing polyprenyl chain is accommodated.

For instance, mutations in residues such as Ala72, Phe73, and Trp78 in Micrococcus luteus B-P 26 UppS have been shown to result in the synthesis of shorter prenyl products. Conversely, the insertion of charged residues into helix-3 of the enzyme can lead to the production of longer chain lengths, up to C75. This demonstrates the potential for bacteria to evolve or be engineered to produce polyprenols of varying lengths, including this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and inhibitors of the polyprenyl pyrophosphate biosynthesis pathway.

Table 1: Kinetic Parameters of E. coli Undecaprenyl Pyrophosphate Synthase (UppS)

| Substrate | Mutant | Km (μM) | kcat (s⁻¹) | Reference |

| FPP | Wild-type | 0.3 | 2.1 | |

| GGPP | Wild-type | 0.3 | 2.1 | |

| GPP | Wild-type | 36.0 ± 0.1 | 1.7 ± 0.1 | |

| IPP | Wild-type | - | - | |

| IPP | D26A | Minor change | ~0.002 | |

| IPP | D150A | 50-fold increase | No significant change | |

| IPP | E213A | 70-fold increase | ~0.02 |

Table 2: Inhibitory Activity of Selected Compounds against Bacterial UppS

| Compound | Target Organism | IC50 (μM) | MIC (μg/mL) | Reference |

| Compound 2 (anthranilic acid derivative) | E. coli | 25 | 0.5 (against ΔtolC strain) | |

| Sodium Risedronate | E. coli | - | - | |

| MAC-0547630 | Bacillus subtilis, Staphylococcus aureus | - | - | |

| JPD447 | Bacillus subtilis, Staphylococcus aureus | - | - | |

| Disodium diphosphate | Bacteroides fragilis | 1.0 ± 0.2 (with 2AA-GPP) | - | |

| Disodium diphosphate | Bacteroides fragilis | 7.4 ± 0.5 (with 2CNA-GPP) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Purification of Recombinant His-tagged UppS from E. coli

This protocol is adapted from methodologies described for the purification of recombinant E. coli UppS.

-

Overexpression:

-

Transform E. coli expression strains (e.g., C43(DE3) or BL21(DE3)) with a plasmid encoding N-terminally His-tagged UppS (e.g., pET2130::uppS or pET-28b-uppS).

-

Grow the transformed cells in 1 liter of 2YT or LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.

-

Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue incubation for 3 hours at 37°C.

-

Harvest the cells by centrifugation and wash the pellet with buffer A (20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Cell Lysis:

-

Resuspend the cell pellet in 10 mL of buffer A.

-

Disrupt the cells by sonication on ice.

-

Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Incubate the supernatant with Ni²⁺-NTA agarose (B213101) beads for 1 hour at 4°C. The beads should be pre-washed with buffer B (buffer A containing 10 mM imidazole).

-

Wash the beads with buffer B to remove non-specifically bound proteins.

-

Elute the His-tagged UppS protein with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 500 mM).

-

-

Purity Analysis and Storage:

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Store the purified enzyme at -20°C.

-

UppS Enzyme Activity Assay (Radiochemical Method)

This protocol is based on a kinetics-based assay using a radiolabeled substrate to measure UPP formation.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture with a final volume of 40 μL containing:

-

100 mM HEPES, pH 7.5

-

50 mM KCl

-

0.5 mM MgCl₂

-

1.5 μM FPP (or GGPP for this compound synthesis)

-

12 μM [¹⁴C]-IPP

-

2 μL DMSO (with or without inhibitor)

-

Purified UppS enzyme (at an optimized concentration)

-

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate for 30 minutes at 25°C.

-

Stop the reaction by freezing with liquid nitrogen.

-

-

Product Analysis:

-

Lyophilize the reaction mixture and resuspend in 10 μL of purified water.

-

Separate the radiolabeled product ([¹⁴C]-UPP or [¹⁴C]-dodecaprenyl pyrophosphate) from the unreacted [¹⁴C]-IPP using thin-layer chromatography (TLC).

-

Quantify the amount of product formed using a radioactivity scanner.

-

Determination of IC50 for UppS Inhibitors

The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined using the enzyme activity assay described above with varying concentrations of the inhibitor.

-

Perform the UppS enzyme activity assay with a range of inhibitor concentrations.

-

Measure the enzyme activity at each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum:

-

Culture the bacterial strain of interest overnight in a suitable broth medium.

-

Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualizations

This compound Biosynthesis Pathway

Caption: this compound pyrophosphate synthesis via UppS.

Experimental Workflow for UppS Inhibition Assay

Caption: Workflow for determining UppS inhibitor IC50.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 3. A Defective Undecaprenyl Pyrophosphate Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Dodecaprenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for dodecaprenol, a long-chain polyisoprenoid alcohol of significant interest to the scientific and drug development communities. This compound serves as a precursor to dolichol, a vital component in the biosynthesis of glycoproteins, making it a key molecule in various physiological processes.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, with notable concentrations in the leaves of mulberry (Morus alba), the needles of coniferous trees, and the leaves of Ginkgo biloba. Its distribution within the plant can vary significantly between different tissues.

Quantitative Data on this compound and Related Polyisoprenoids

The following tables summarize the quantitative data available for this compound and total polyprenols in various plant sources. It is important to note that much of the existing literature reports on total polyprenol content, of which this compound is a constituent.

| Plant Species | Tissue | Compound | Concentration (mg/g Dry Weight) | Reference |

| Morus alba L. | Barks | Total Polyisoprenoids | 65.4 | [1] |

| Leaves | Total Polyisoprenoids | 8.2 - 65.4 (Varies by type) | [1] | |

| Stems | Total Polyisopoprenoids | 8.2 - 65.4 (Varies by type) | [1] | |

| Fruits | Total Polyisoprenoids | 8.2 - 65.4 (Varies by type) | [1] | |

| Roots | Total Polyisoprenoids | 8.2 - 65.4 (Varies by type) | [1] | |

| Pinus sylvestris | Needles | Total Polyprenols | 14.00 ± 0.4 | |

| Picea sitchensis | Needles | Total Polyprenols | 6.35 ± 0.4 |

Experimental Protocols

The extraction, purification, and quantification of this compound require specific and carefully executed protocols. The following sections detail the methodologies cited in the literature for the analysis of polyprenols, which are directly applicable to this compound.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a standard method for the extraction of this compound from dried plant tissue.

1. Sample Preparation:

-

Dry the plant material (e.g., leaves, needles) at 40-60°C to a constant weight.

-

Grind the dried material into a fine powder (30-40 mesh size) to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and acetone, at a solid-to-solvent ratio of 1:10 (g/mL).

-

Perform the extraction for 24 hours at room temperature with continuous agitation.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process with fresh solvent to ensure maximum yield.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Supercritical Fluid Extraction (SFE-CO₂):

-

As an alternative, SFE with CO₂ can be employed.

-

Load the powdered plant material into the extraction vessel.

-

Set the extraction parameters: pressure at 200 bar, temperature at 70°C, and a dynamic extraction time of 7 hours.

-

Use absolute ethanol (B145695) as a co-solvent at a flow rate of 0.05 mL/min to enhance extraction efficiency.

4. Saponification:

-

To remove interfering lipids, dissolve the crude extract in a 20% (w/v) solution of sodium hydroxide (B78521) in 95% ethanol.

-

Reflux the mixture for 1-2 hours at 70°C.

-

After cooling, extract the unsaponifiable matter (containing this compound) with petroleum ether.

-

Wash the petroleum ether phase with water until neutral pH is achieved.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Protocol 2: Purification of this compound by Column Chromatography

1. Stationary Phase Preparation:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

2. Sample Loading:

-

Dissolve the unsaponifiable matter in a minimal amount of hexane and load it onto the top of the column.

3. Elution:

-

Elute the column with a gradient of solvents with increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (B1210297) (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Collect fractions of the eluate.

4. Fraction Analysis:

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the purified this compound.

-

Evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification of this compound by HPLC-DAD

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is required.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of methanol (B129727), water, and phosphoric acid (e.g., starting with 25:75 methanol:water and increasing the methanol concentration) can be used for separation of terpene lactones. For polyprenols, an isocratic mobile phase of methanol/isopropanol may be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor the eluate at approximately 210 nm.

3. Quantification:

-

Prepare standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the purified sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Role

This compound is a precursor in the biosynthesis of dolichol, a long-chain polyisoprenoid that plays a critical role in the N-glycosylation of proteins. This process is a fundamental signaling mechanism for protein folding, trafficking, and function.

This compound in the Dolichol Biosynthesis Pathway

This compound, in its phosphorylated form, is converted to dolichol phosphate (B84403). Dolichol phosphate acts as a lipid carrier for an oligosaccharide chain that is assembled in the endoplasmic reticulum and subsequently transferred to nascent polypeptide chains. This glycosylation is essential for the proper functioning of a vast number of proteins.

Caption: this compound's role in the dolichol biosynthesis pathway.

Experimental Workflow Visualization

The overall process for the extraction, purification, and analysis of this compound from a plant source is summarized in the following workflow diagram.

Caption: General workflow for this compound analysis.

References

Dodecaprenol vs. Dolichol: A Comprehensive Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural distinctions between dodecaprenol and dolichol, two closely related long-chain polyisoprenoid alcohols. A thorough understanding of their unique molecular architectures is paramount for researchers investigating their diverse biological roles and for professionals engaged in the development of novel therapeutics targeting pathways involving these lipids. This document outlines their structural characteristics, biosynthetic pathways, and the analytical methodologies employed for their characterization.

Core Structural Differences: Saturation, Chain Length, and Stereochemistry

This compound belongs to the broader class of polyprenols, which are long-chain isoprenoid alcohols with multiple isoprene (B109036) units. Dolichols are, in fact, derivatives of polyprenols. The primary structural difference lies in the saturation of the α-isoprene unit (the isoprene unit bearing the hydroxyl group). In dolichols, this α-unit is saturated, whereas in this compound and other polyprenols, it remains unsaturated.[1][2][3] This seemingly subtle modification has profound implications for their three-dimensional structure and biological function.

Another key differentiator is the stereochemistry of the internal isoprene units. Dolichols typically exhibit a di-trans, poly-cis configuration of their isoprene residues.[4][5] While this compound also possesses a poly-cis configuration, the specific arrangement of trans and cis units can vary.

The length of the polyisoprenoid chain also varies. As its name suggests, this compound is a specific polyprenol with 12 isoprene units (C60). Dolichols, on the other hand, represent a family of molecules with varying chain lengths, commonly ranging from 14 to 21 isoprene units in mammals.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and structural data for this compound and representative dolichols.

| Property | This compound | Dolichol-11 (C55) | Dolichol-19 (C95) | Dolichol-20 (C100) |

| Molecular Formula | C60H98O | C55H92O | C95H156O | C100H164O |

| Molecular Weight ( g/mol ) | 835.42 | 769.3 | 1314.2 | 1382.37 |

| Number of Isoprene Units | 12 | 11 | 19 | 20 |

| α-Isoprene Unit Saturation | Unsaturated | Saturated | Saturated | Saturated |

| Typical Stereochemistry | Poly-cis | Di-trans, poly-cis | Di-trans, poly-cis | Di-trans, poly-cis |

Biosynthetic Pathways: From Farnesyl Diphosphate (B83284) to Functional Lipids

Both this compound and dolichol originate from the mevalonate (B85504) pathway, which synthesizes the fundamental five-carbon isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the long polyisoprenoid chain begins with farnesyl diphosphate (FPP), a C15 intermediate.

A key enzyme, cis-prenyltransferase, catalyzes the sequential addition of IPP units to FPP, extending the chain to its characteristic length. The product of this reaction is a polyprenyl pyrophosphate. In the case of this compound, this would be dodecaprenyl pyrophosphate.

The crucial divergence in the biosynthesis of dolichols occurs with the action of an α-saturase (also referred to as polyprenol reductase). This enzyme specifically reduces the double bond in the α-isoprene unit of the polyprenyl precursor, leading to the formation of dolichol.

References

- 1. Dolichol - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The characterization and stereochemistry of biosynthesis of dolichols in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dodecaprenol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaprenol, a long-chain polyisoprenoid alcohol, plays a crucial, albeit often indirect, role in lipid metabolism. Its primary significance lies in its function as a precursor to dolichol, an essential lipid carrier involved in protein glycosylation. The biosynthetic pathway of this compound is intrinsically linked to cholesterol synthesis, sharing common intermediates and regulatory enzymes. This guide provides an in-depth technical overview of the role of this compound in lipid metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While direct studies on the effects of exogenous this compound supplementation on plasma lipid profiles are limited, its integral position in the dolichol synthesis pathway provides a strong basis for understanding its potential influence on overall lipid homeostasis.

Data Presentation

The following tables summarize quantitative data related to the biosynthesis and tissue concentrations of dolichol (derived from this compound) and its relationship with cholesterol.

Table 1: Tissue Concentrations of Dolichol and Cholesterol

| Tissue | Species | Dolichol Concentration (µg/g wet weight) | Cholesterol Concentration (mg/g wet weight) | Reference |

| Liver | Mouse (CBA) | 66.3 ± 1.2 | 5.7 ± 0.7 | [1] |

Table 2: Rates of Dolichol and Cholesterol Synthesis in Embryonic Tissues

| Tissue | Species | Rate of Acetate Incorporation into Dolichol (relative units) | Rate of Acetate Incorporation into Cholesterol (relative units) | Ratio of Dolichol to Cholesterol Synthesis | Reference |

| Brain | Chicken Embryo (Day 10) | Lower | Higher | ~14-fold lower than Liver and Heart | |

| Liver | Chicken Embryo (Day 10) | Higher | Lower | - | |

| Heart | Chicken Embryo (Day 10) | Higher | Lower | - |

Signaling Pathways

The biosynthesis of this compound and its subsequent conversion to dolichol are integral parts of the mevalonate (B85504) pathway, which is also responsible for cholesterol synthesis. This shared pathway creates a critical nexus for the regulation of both protein glycosylation and lipid metabolism.

The regulation of this pathway is tightly controlled, primarily at the level of HMG-CoA reductase. Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a key transcription factor that upregulates the expression of HMG-CoA reductase and other enzymes in the cholesterol synthesis branch in response to low intracellular cholesterol levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in lipid metabolism.

Extraction and Quantification of this compound (as Dolichol) and Cholesterol by HPLC

This protocol is adapted from established methods for the analysis of non-saponifiable lipids.[1]

a. Saponification and Extraction:

-

Homogenize 0.5-1.0 g of tissue in 2 ml of a 1:1 (v/v) mixture of methanol (B129727) and 1 M potassium hydroxide (B78521) (KOH).

-

Add an internal standard (e.g., a non-endogenous polyprenol) to correct for extraction losses.

-

Incubate the homogenate at 80°C for 1 hour to saponify lipids.

-

After cooling, add 2 ml of diethyl ether and 1 ml of water. Vortex vigorously for 1 minute.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the upper diethyl ether phase containing the non-saponifiable lipids.

-

Repeat the ether extraction two more times and pool the ether fractions.

-

Evaporate the pooled ether extracts to dryness under a stream of nitrogen.

b. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Reconstitute the dried lipid extract in 200 µl of the mobile phase.

-

Inject an aliquot (e.g., 20 µl) onto a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Elute the lipids with an isocratic mobile phase of methanol/isopropanol/water (e.g., 60:38:2, v/v/v) at a flow rate of 1 ml/min.

-

Detect dolichol and cholesterol using a UV detector at 210 nm.

-

Quantify the compounds by comparing their peak areas to those of known standards.

In Vitro HMG-CoA Reductase Activity Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm. This protocol can be adapted to screen for potential inhibitors like this compound.

a. Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, 2 mM DTT.

-

NADPH Solution: 20 mM NADPH in assay buffer.

-

HMG-CoA Solution: 10 mM HMG-CoA in water.

-

Enzyme Preparation: Purified or microsomal HMG-CoA reductase.

-

(Optional) Test Compound Solution: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

b. Assay Procedure:

-

In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

NADPH solution (final concentration ~0.2 mM)

-

(Optional) Test compound solution or solvent control

-

Enzyme preparation

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the HMG-CoA solution (final concentration ~0.4 mM).

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. One unit of HMG-CoA reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Conclusion

This compound is a vital intermediate in the biosynthesis of dolichol, a key player in protein N-glycosylation. Its synthesis is inextricably linked to the mevalonate pathway, which also governs the production of cholesterol. This shared pathway, regulated by enzymes such as HMG-CoA reductase and transcription factors like SREBP-2, highlights a fundamental crosstalk between protein modification and lipid metabolism. While direct quantitative evidence on the effects of exogenous this compound supplementation on plasma lipid profiles remains to be elucidated, its position within this critical metabolic juncture suggests a potential for influencing cholesterol homeostasis. Further research is warranted to explore the direct pharmacological effects of this compound and other long-chain polyprenols on lipid metabolism, which could open new avenues for therapeutic interventions in metabolic disorders. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the intricate role of this compound in cellular lipid dynamics.

References

Dodecaprenol as a Precursor in Isoprenoid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids represent a vast and diverse class of natural products, essential for a multitude of biological functions across all domains of life. While the initial steps of isoprenoid biosynthesis via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are well-established, the roles of long-chain polyprenols, such as dodecaprenol (a C60 isoprenoid), as precursors for further molecular synthesis are of significant interest, particularly in eukaryotes and archaea. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the synthesis of critical isoprenoid derivatives, with a focus on the biosynthesis of dolichol and its subsequent involvement in protein N-glycosylation. This document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of these complex biochemical processes.

The Central Role of this compound: From Polyprenol to Functional Isoprenoid

This compound, a member of the polyprenol family, is not an end-product but rather a key intermediate that serves as a precursor for the synthesis of dolichols. Dolichols are α-saturated polyprenols that are crucial for the synthesis of dolichol phosphate, a lipid carrier for oligosaccharides in the N-linked glycosylation of proteins.[1][2] The conversion of this compound to dolichol is a critical step, as the saturation of the α-isoprene unit is essential for its biological activity in eukaryotes.[3]

Biosynthesis of the this compound Backbone

The synthesis of the this compound backbone is carried out by cis-prenyltransferases. These enzymes catalyze the sequential addition of isopentenyl diphosphate (B83284) (IPP) molecules in a cis-configuration to an allylic diphosphate primer, typically farnesyl diphosphate (FPP).[1][4] The chain length of the resulting polyprenol is determined by the specific cis-prenyltransferase involved. In eukaryotes, dehydrodolichyl diphosphate synthase (DHDDS) is a key cis-prenyltransferase in dolichol biosynthesis.

Conversion of this compound to Dodecadolichol

The defining step in the conversion of this compound to its functional form, dodecadolichol, is the reduction of the double bond in the α-isoprene unit. This reaction is catalyzed by a polyprenol reductase. In humans, the enzyme steroid 5α-reductase 3 (SRD5A3) has been identified as a polyprenol reductase. Mutations in the SRD5A3 gene can lead to congenital disorders of glycosylation, highlighting the critical nature of this enzymatic step.

Phosphorylation to Dodecadolichyl Phosphate

For its role in N-glycosylation, dodecadolichol must be phosphorylated to dodecadolichyl phosphate. This reaction is catalyzed by a dolichol kinase, which utilizes CTP as the phosphate donor. Dolichol kinase activity is a key regulatory point in the synthesis of the lipid-linked oligosaccharide precursor for N-glycosylation.

This compound-Derived Isoprenoids in N-Linked Glycosylation

Dodecadolichyl phosphate is an essential component of the N-linked glycosylation pathway, which is a major post-translational modification of proteins in eukaryotes. It acts as a lipid anchor in the membrane of the endoplasmic reticulum, upon which a complex oligosaccharide chain is assembled. This oligosaccharide is then transferred en bloc to nascent polypeptide chains.

The process begins with the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, initiating the assembly of the lipid-linked oligosaccharide. Subsequent additions of N-acetylglucosamine, mannose, and glucose residues, using nucleotide sugar donors, complete the oligosaccharide precursor. The fully assembled oligosaccharide is then transferred from the dolichol phosphate carrier to specific asparagine residues on the target protein by the oligosaccharyltransferase (OST) complex.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of this compound to functional dolichol phosphate.

| Enzyme | Organism/System | Substrate(s) | Km | Vmax/kcat | Reference(s) |

| cis-Prenyltransferase (CkCPT4-CkNgBR1) | Cinnamomum kanehirae | FPP, IPP | 1.9 ± 0.2 µM (FPP), 22.8 ± 1.6 µM (IPP) | 1.8 ± 0.04 nmol min-1 mg-1 | |

| Dolichol Kinase | Human | Dolichol, CTP | 22.8 µM (dolichol), 3.5 µM (CTP) | Not reported |

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism.

| Tissue (Rat) | Dolichol (µg/g wet weight) | Dolichyl Phosphate (µg/g wet weight) | Reference(s) |

| Liver | 66.3 ± 1.2 | 3.7 ± 0.3 | |

| Kidney | High | Not reported | |

| Spleen | High | Not reported |

Table 2: Concentration of this compound Derivatives in Rat Tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound as an isoprenoid precursor.

Extraction and Quantification of this compound and Dodecadolichol

Objective: To extract and quantify polyprenols (including this compound) and dolichols from biological samples. This protocol is adapted from methodologies described for plant and mammalian tissues.

Materials:

-

Biological tissue (e.g., plant leaves, mammalian liver)

-

Chloroform (B151607)/methanol (2:1, v/v)

-

0.9% NaCl

-

2 M KOH

-

Silica gel for column chromatography

-

Reversed-phase C18 HPLC column

-

HPLC system with UV or MS detector

-

Polyprenol and dolichol standards

Protocol:

-

Homogenization and Lipid Extraction: a. Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) solution. b. Add 0.9% NaCl to the homogenate to achieve a final volume ratio of chloroform:methanol:saline of 8:4:3. c. Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids. d. Evaporate the solvent under a stream of nitrogen.

-

Saponification: a. Resuspend the lipid extract in 86% ethanol containing 2 M KOH. b. Incubate at 65°C for 24 hours to hydrolyze esterified lipids. c. After cooling, extract the unsaponifiable lipids (containing polyprenols and dolichols) with hexane. d. Wash the hexane phase with water until neutral. e. Evaporate the hexane to dryness.

-

Purification (for Dolichyl Phosphate): a. For the analysis of dolichyl phosphate, the unsaponifiable lipid fraction can be further purified by silicic acid column chromatography before HPLC analysis.

-

Quantification by HPLC: a. Resuspend the final lipid extract in a suitable solvent (e.g., isopropanol/hexane). b. Inject the sample onto a reversed-phase C18 HPLC column. c. Elute with a gradient of methanol/isopropanol or another suitable mobile phase. d. Detect the polyprenols and dolichols using a UV detector (at ~210 nm) or a mass spectrometer. e. Quantify the compounds by comparing the peak areas to those of known amounts of polyprenol and dolichol standards.

In Vitro Assay for Polyprenol Reductase (SRD5A3) Activity

Objective: To measure the enzymatic activity of polyprenol reductase in converting a polyprenol substrate to a dolichol product. This protocol is based on the assay described for SRD5A3.

Materials:

-

Source of SRD5A3 enzyme (e.g., microsomal fraction from cells overexpressing SRD5A3, purified recombinant protein)

-

Polyprenol substrate (e.g., this compound)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 1 mM DTT)

-

Detergent (e.g., CHAPS) to solubilize the lipid substrate

-

Stopping solution (e.g., chloroform/methanol, 2:1, v/v)

-

HPLC system for product analysis

Protocol:

-

Reaction Setup: a. Prepare a reaction mixture containing the assay buffer, NADPH, and detergent. b. Add the polyprenol substrate (solubilized in the detergent-containing buffer) to the reaction mixture. c. Pre-incubate the mixture at 37°C for 5 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding the enzyme source (e.g., SRD5A3-containing microsomes). b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Terminate the reaction by adding the stopping solution.

-

Product Extraction and Analysis: a. Extract the lipids from the reaction mixture as described in Protocol 4.1. b. Analyze the lipid extract by HPLC to separate the polyprenol substrate from the dolichol product. c. Quantify the amount of dolichol produced to determine the enzyme activity.

In Vitro Assay for Dolichol Kinase Activity

Objective: To measure the phosphorylation of dolichol to dolichol phosphate by dolichol kinase. This protocol is based on established methods for assaying dolichol kinase.

Materials:

-

Source of dolichol kinase (e.g., microsomal fraction from a relevant tissue or cell line)

-

Dolichol substrate

-

[γ-32P]CTP (radiolabeled CTP) or non-radiolabeled CTP for MS-based detection

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 0.5% Triton X-100)

-

Stopping solution (e.g., chloroform/methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates or HPLC-MS system for product analysis

Protocol:

-

Reaction Setup: a. Prepare the reaction mixture containing the assay buffer and dolichol substrate (solubilized in detergent). b. Add [γ-32P]CTP to the mixture. c. Pre-incubate at 37°C for 5 minutes.

-

Enzyme Reaction: a. Start the reaction by adding the enzyme source (microsomal fraction). b. Incubate at 37°C for a specified time (e.g., 15-30 minutes). c. Stop the reaction by adding the stopping solution.

-

Product Analysis: a. Radiometric Assay: i. Extract the lipids. ii. Spot the lipid extract on a TLC plate and develop the chromatogram to separate dolichol phosphate from unreacted CTP and dolichol. iii. Visualize the radiolabeled dolichol phosphate by autoradiography and quantify using a scintillation counter or phosphorimager. b. Non-Radiometric Assay (HPLC-MS): i. Use non-radiolabeled CTP in the reaction. ii. Extract the lipids. iii. Analyze the extract by HPLC-MS to detect and quantify the formation of dolichol phosphate.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows described in this guide.

Caption: Biosynthetic pathway from this compound to N-linked glycoproteins.

Caption: General experimental workflows for analysis and activity assays.

Implications for Research and Drug Development

A thorough understanding of the pathways downstream of this compound is crucial for several areas of research and development.

-

Congenital Disorders of Glycosylation (CDGs): As demonstrated by the link between SRD5A3 mutations and CDGs, enzymes in the dolichol biosynthesis pathway are potential targets for understanding and potentially treating these rare genetic diseases.

-

Anticancer and Antiviral Therapies: N-linked glycosylation is essential for the proper folding and function of many viral and cancer-related proteins. Targeting enzymes in the dolichol synthesis pathway could offer novel therapeutic strategies.

-

Neurodegenerative Diseases: There is growing evidence linking defects in glycosylation to various neurodegenerative disorders. Further research into the regulation of dolichol synthesis in the brain is warranted.

-

Biotechnology: The enzymes of the dolichol pathway could be harnessed for the biotechnological production of specific isoprenoids or for the modification of glycoproteins in vitro.

Conclusion

This compound serves as a critical precursor in the synthesis of dolichol, an essential component of the N-linked glycosylation machinery in eukaryotes. The enzymatic conversion of this compound to dolichol and its subsequent phosphorylation are tightly regulated processes that are vital for cellular function. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the complexities of isoprenoid metabolism and its implications for human health and disease. Future research should focus on the regulatory mechanisms governing this pathway and the identification of specific inhibitors and activators of the key enzymes involved.

References

- 1. Complexation and evolution of cis‐prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexation and evolution of cis-prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of Dodecaprenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaprenol, a C60 isoprenoid alcohol, is a member of the polyprenol family of lipids. These long-chain polyisoprenoid alcohols are of significant interest in biochemical and pharmaceutical research due to their role as precursors to dolichols, which are essential for glycoprotein (B1211001) synthesis in eukaryotes, and their structural similarity to bacterial lipid carriers like undecaprenol (B103720) phosphate. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, presenting key experimental findings, detailed methodologies, and a summary of the foundational data that established its structure and properties.

Discovery and Nomenclature

The discovery of this compound was first reported in 1967 by a team of researchers at the Department of Biochemistry at the University of Liverpool: K. J. Stone, A. R. Wellburn, F. W. Hemming, and J. F. Pennock.[1] In their seminal work, they isolated a mixture of long-chain polyprenols from the leaves of the decorative rubber plant, Ficus elastica.[1][2]

Within this mixture, they identified a novel C60 polyprenol containing twelve isoprene (B109036) units. In line with the practice of naming compounds after their source, they proposed the trivial name ficaprenol-12 for this newly discovered this compound.[1][2] The study also identified other polyprenols in the mixture, including ficaprenol-10 (C50) and ficaprenol-11 (C55), with ficaprenol-11 being the most abundant.

Initial Characterization: Experimental Protocols and Findings

The initial characterization of this compound (ficaprenol-12) was a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques to elucidate its structure and composition.

Isolation and Purification

Experimental Protocol:

-

Source Material: Leaves were collected from a mature Ficus elastica tree.

-

Extraction: The leaf tissue was macerated with an acetone-diethyl ether mixture to extract the lipids.

-

Saponification: The crude lipid extract was saponified to hydrolyze esters and release the polyprenols.

-

Chromatography: The unsaponifiable lipid fraction was then subjected to column chromatography for initial separation. Further purification of the polyprenol mixture was achieved using thin-layer chromatography (TLC).

Chromatographic Analysis

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A non-polar solvent system, likely a mixture of hexane (B92381) and diethyl ether, was used to separate the different polyprenol homologs based on their chain length.

-

Visualization: The separated spots were visualized using a general reagent for organic compounds, such as iodine vapor or by charring with sulfuric acid.

Gas-Liquid Chromatography (GLC):

-

GLC was employed to analyze the mixture of ficaprenols, providing a quantitative estimation of the relative abundance of each homolog. Ficaprenol-11 was determined to be the major component of the mixture.

Spectroscopic Characterization

Mass Spectrometry:

-

Mass spectrometry was crucial in determining the molecular weight of this compound and confirming the presence of twelve isoprene units. The fragmentation pattern would have provided evidence for the repeating isoprene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR spectroscopy provided key insights into the stereochemistry of the isoprene residues. The analysis of the ficaprenol mixture, including this compound, revealed the presence of three internal trans isoprene residues and a cis hydroxyl-terminal isoprene residue.

Infrared (IR) Spectroscopy:

-

IR spectroscopy was used to identify the functional groups present in the molecule. The spectrum would have shown a characteristic broad absorption band for the hydroxyl (-OH) group and absorptions corresponding to C-H and C=C bonds of the isoprenoid chain.

Summary of Initial Characterization Data

The following table summarizes the key findings from the initial characterization of this compound (ficaprenol-12).

| Property | Finding | Methodology |

| Trivial Name | Ficaprenol-12 | Proposed by discoverers |

| Natural Source | Leaves of Ficus elastica | Extraction and Isolation |

| Molecular Formula | C60H98O | Mass Spectrometry |

| Molecular Weight | 834.4 g/mol | Mass Spectrometry |

| Structure | Polyprenol with 12 isoprene units | Mass Spectrometry, NMR |

| Stereochemistry | Three internal trans isoprene residues, one cis hydroxyl-terminal isoprene residue | NMR Spectroscopy |

| Functional Groups | Hydroxyl (-OH), Alkene (C=C) | Infrared Spectroscopy |

| Physical State | Part of a viscous, oily mixture of polyprenols | Observation |

Proposed Biosynthesis

Based on their structural analysis, Stone et al. proposed a biosynthetic pathway for the ficaprenols. They suggested that these polyprenols are formed from the precursor all-trans-geranylgeranyl pyrophosphate. The elongation of this C20 precursor through the addition of isopentenyl pyrophosphate units would lead to the formation of the longer-chain ficaprenols.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows and Logical Relationships

The logical workflow for the discovery and characterization of this compound can be visualized as a series of sequential experimental steps, each providing crucial information that builds upon the previous findings.

References

Dodecaprenol: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaprenol, a long-chain isoprenoid alcohol, is a vital lipid molecule found across various species, playing a crucial role as a precursor to dolichol. This technical guide provides an in-depth exploration of the physicochemical properties of this compound, its biological functions, and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and draws parallels with the closely related and extensively studied dolichols to offer a comprehensive overview for researchers and drug development professionals.

Introduction

This compound is a polyprenol composed of 12 isoprene (B109036) units with a terminal hydroxyl group. Its chemical structure confers distinct physicochemical properties that are integral to its biological function. The unsaturated nature of its isoprene units and its significant chain length result in a highly lipophilic molecule, predisposing it to localization within cellular membranes. In biological systems, this compound serves as the direct precursor to dodecadol (a dolichol), which, in its phosphorylated form, acts as a lipid carrier for oligosaccharides in the crucial process of N-linked protein glycosylation. Understanding the fundamental properties of this compound is therefore essential for research in cell biology, glycobiology, and for the development of therapeutics targeting related metabolic pathways.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table summarizes the known and predicted properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₆₀H₉₈O | PubChem |

| Molecular Weight | 835.4 g/mol | PubChem |

| Physical State | Waxy solid or viscous oil at room temperature | Inferred from similar long-chain polyprenols |

| Solubility | Based on the "like dissolves like" principle[1] | |

| Water | Practically insoluble[2] | |

| Non-polar organic solvents (e.g., hexane (B92381), toluene, chloroform) | Readily soluble[1] | |

| Polar aprotic solvents (e.g., acetone (B3395972), DMSO) | Slightly soluble to soluble[3] | |

| Polar protic solvents (e.g., ethanol, methanol) | Slightly soluble[3] | |

| Melting Point | Not available | Data for long-chain polyprenols vary widely depending on isomeric composition and purity. |

| Boiling Point | Not available | Expected to be very high and likely to decompose before boiling under atmospheric pressure. |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| UV-Vis Spectroscopy | This compound is not expected to have significant absorbance in the UV-Vis region as it lacks a chromophore. |

| ¹H NMR Spectroscopy | Expected to show characteristic signals for methyl protons on the isoprene units, methylene (B1212753) protons within the chain, and a signal for the methylene group adjacent to the hydroxyl group. The olefinic protons will also be present. |

| ¹³C NMR Spectroscopy | The spectrum would be characterized by signals corresponding to the numerous methyl, methylene, and methine carbons of the isoprene units, as well as a signal for the carbon bearing the hydroxyl group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve successive losses of isoprene units. |

| Infrared (IR) Spectroscopy | The IR spectrum would be dominated by C-H stretching and bending vibrations. A broad O-H stretching band would be observed around 3300 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹. |

Biological Role and Signaling Pathway

The primary biological significance of this compound lies in its role as a precursor to dolichol, a key molecule in N-linked glycosylation. This compound is converted to dodecadol (a dolichol) by the saturation of the alpha-isoprene unit. This dolichol is then phosphorylated to form dolichol phosphate, the lipid carrier upon which the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is assembled before being transferred to nascent polypeptide chains in the endoplasmic reticulum. This process is fundamental for the correct folding, stability, and function of a vast number of proteins.

The pathway illustrates the conversion of this compound to dolichol phosphate, the functionally active form in N-linked glycosylation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not abundant. However, methodologies used for other long-chain polyprenols and lipids can be adapted.

Extraction and Purification of this compound

This protocol is a generalized method for the extraction of polyprenols from plant material.

Objective: To extract and purify this compound from a natural source.

Materials:

-

Plant material (e.g., leaves of a known polyprenol-containing plant)

-

Solvents: Acetone, Hexane, Methanol (B129727), Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard of a similar polyprenol (if available) for comparison

Procedure:

-

Extraction:

-

Homogenize fresh or dried plant material.

-

Extract the homogenized material with acetone or an acetone/hexane mixture at room temperature with stirring.

-

Filter the extract and concentrate it using a rotary evaporator.

-

The resulting residue is a crude lipid extract.

-

-

Saponification (Optional, to remove triacylglycerols):

-

Dissolve the crude extract in a solution of potassium hydroxide (B78521) in ethanol.

-

Heat the mixture under reflux.

-

After cooling, extract the unsaponifiable lipids (containing this compound) with diethyl ether or hexane.

-

Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent.

-

-

Purification by Column Chromatography:

-

Pack a chromatography column with silica gel slurried in hexane.

-

Dissolve the unsaponifiable lipid extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding diethyl ether or ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

-

TLC Analysis:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).

-

Visualize the spots using an appropriate method (e.g., iodine vapor or charring with a sulfuric acid spray).

-

Pool the fractions containing the purified this compound based on the TLC results.

-

Evaporate the solvent to obtain the purified this compound.

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the analysis of this compound.

Objective: To quantify this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable for lipid analysis.

-

Mobile Phase: A gradient of methanol and isopropanol, or acetonitrile (B52724) and isopropanol. Isocratic elution may also be possible depending on the sample complexity.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the molecule may have some end absorbance, although this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would provide better sensitivity and specificity.

-

Standard Preparation: Prepare a series of standard solutions of a known concentration of a this compound standard (if available) or a closely related polyprenol in the mobile phase.

Procedure:

-

Sample Preparation: Dissolve the purified this compound extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

This compound is a fundamentally important long-chain polyprenol due to its role as the metabolic precursor to dolichol, an essential component of the N-linked glycosylation machinery. While specific physicochemical data for this compound remains to be fully elucidated, its highly lipophilic nature dictates its membrane association and solubility characteristics. The provided generalized experimental protocols for extraction, purification, and analysis offer a starting point for researchers working with this and other long-chain polyprenols. Further research to fully characterize the physicochemical properties of this compound and to explore any potential biological roles beyond its precursor function is warranted and will be valuable to the scientific and drug development communities.

References

Dodecaprenol and the Therapeutic Potential of Polyprenols: A Technical Guide for Drug Development

Introduction

Dodecaprenol is a long-chain isoprenoid alcohol, a member of the polyprenol family of natural organic compounds. These molecules are found in the tissues of various plants, with coniferous trees being a particularly rich source. In biological systems, polyprenols, including this compound, serve as precursors to dolichols, which are essential for a fundamental process of protein modification called N-glycosylation. This process is critical for the proper folding, stability, and function of many proteins. Given this vital biological role, there is growing scientific interest in the therapeutic potential of polyprenols.

While research on this compound as a single therapeutic agent is limited, extensive studies have been conducted on pharmaceutical-grade polyprenol mixtures, such as Ropren®, which has been in clinical use in Russia.[1] This guide will synthesize the available technical information on the therapeutic applications of polyprenols, with the understanding that this compound is a key constituent of this class of molecules. We will delve into their potential hepatoprotective, neuroprotective, and other therapeutic effects, presenting available quantitative data, experimental protocols, and the underlying signaling pathways.

Core Biological Function: The Dolichol Phosphate (B84403) Cycle

The primary mechanism underpinning the biological importance of polyprenols is their conversion to dolichols and subsequent participation in the dolichol phosphate cycle. This cycle is essential for the synthesis of N-linked glycoproteins. This compound, once ingested, is metabolized in the liver to dodecyl dolichol. This dolichol is then phosphorylated to form dolichol phosphate, the lipid carrier upon which a complex oligosaccharide chain is assembled. This oligosaccharide is then transferred to asparagine residues on nascent polypeptide chains in the endoplasmic reticulum. This process of N-glycosylation is crucial for protein folding, stability, and function. Deficiencies in dolichol levels have been linked to a range of pathologies.

Caption: The Dolichol Phosphate Cycle and the role of this compound in N-glycosylation.

Hepatoprotective Applications

Polyprenols have demonstrated significant hepatoprotective effects in various preclinical and clinical settings.[1] The proposed mechanism for this activity is multifaceted, involving the restoration of dolichol levels in the liver, which supports cellular repair and the synthesis of essential glycoproteins. Additionally, dolichols are known to have antioxidant properties, protecting cell membranes from lipid peroxidation.

Quantitative Data from Preclinical and Clinical Observations

| Study Type | Model/Patient Population | Intervention | Key Quantitative Outcomes | Reference |

| Clinical Observation | Patients on chemotherapy | Ropren® (Polyprenol preparation) | Improved liver function (specific metrics not detailed in abstract) | [1] |

| Clinical Observation | Patients with alcohol-induced cirrhosis | Ropren® | Positive effects on electroencephalograms | [1] |

| Preclinical | Carbon tetrachloride-induced liver damage in rats | Polyprenols | Reduction of oxidative damage, downregulation of pro-fibrogenic stimuli | [2] |

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model

This model is commonly used to screen for hepatoprotective agents.

-

Animal Model: Male Wistar rats (180-220g) are typically used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping: Animals are divided into several groups: a control group, a CCl₄-treated group, and one or more polyprenol-treated groups at varying doses.

-

Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl₄ (typically 1-2 mL/kg body weight, often diluted in olive oil) is administered to induce acute liver injury in the relevant groups.

-

Treatment: Polyprenols (e.g., Ropren®) are administered orally (p.o.) or via i.p. injection, often for a period of several days before and/or after CCl₄ administration.

-

Sample Collection: 24 to 48 hours after CCl₄ injection, animals are euthanized. Blood samples are collected for biochemical analysis of liver enzymes (ALT, AST, ALP). Liver tissue is excised for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, GSH).

-

Analysis: Liver enzyme levels are measured spectrophotometrically. Histopathological changes (e.g., necrosis, inflammation) are scored. Oxidative stress markers are quantified using standard assays.

Caption: Workflow for a preclinical hepatoprotection study using a CCl₄ model.

Neuroprotective Applications

The potential for polyprenols to treat neurodegenerative disorders is an emerging area of research. Preclinical studies have shown promise in models of both Alzheimer's disease and multiple sclerosis. The proposed mechanisms include enhancing oxidative defense, reducing the formation of amyloid-beta (Aβ) plaques, and promoting remyelination.[2][3]

Quantitative Data from Preclinical Neuroprotection Studies

| Study Type | Model | Intervention | Dose & Duration | Key Quantitative Outcomes | Reference |

| Preclinical | Cuprizone-induced demyelination in mice (MS model) | Polyprenols (i.p.) | 12 mg/kg/day for 5 weeks | Significantly increased myelin content (MBP signal) compared to vehicle. Reversed anxiety-like behavior and increased locomotor activity. | [2] |

| Preclinical | APP/PS1 transgenic mice (Alzheimer's model) | Polyprenols (oral gavage) | Low, medium, high doses for 6 months | Significantly improved cognitive performance in behavioral tests. Reduced neuritic plaques and hyperphosphorylated tau levels. Reduced apoptotic cells in the brain. | [3] |

| Preclinical | β-amyloid peptide-induced amnesia in rats (Alzheimer's model) | Ropren® (oral) | 8.6 mg/kg for 28 days | Significantly improved non-spatial and spatial learning. | [4] |

Experimental Protocol: Cuprizone-Induced Demyelination Model (Multiple Sclerosis)

This model is used to study demyelination and remyelination.

-

Animal Model: Typically, C57BL/6 or CD-1 mice are used.

-

Induction of Demyelination: Mice are fed a diet containing 0.2-0.5% cuprizone (B1210641) for several weeks (e.g., 10 weeks) to induce oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum.[2]

-

Treatment: Polyprenol treatment (e.g., 12 mg/kg, i.p.) is initiated either concurrently with the cuprizone diet or during a "remyelination" phase after cuprizone withdrawal.[2] A vehicle control group is also included.

-

Behavioral Analysis: Motor function and anxiety-like behaviors can be assessed using tests like the open-field test.[2]

-